molecular formula C17H13NO2 B3258621 4-(p-Tolyl)quinoline-2-carboxylic acid CAS No. 307300-99-8

4-(p-Tolyl)quinoline-2-carboxylic acid

Cat. No.: B3258621
CAS No.: 307300-99-8
M. Wt: 263.29 g/mol
InChI Key: PJIAGIRFRHVFLV-UHFFFAOYSA-N
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Description

4-(p-Tolyl)quinoline-2-carboxylic acid is a heterocyclic aromatic compound that features a quinoline core substituted with a p-tolyl group at the 4-position and a carboxylic acid group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(p-Tolyl)quinoline-2-carboxylic acid typically involves multi-step organic reactions. One common method includes the Friedländer synthesis, which involves the condensation of aniline derivatives with carbonyl compounds in the presence of acidic or basic catalysts. The reaction conditions often require elevated temperatures and specific solvents to facilitate the formation of the quinoline ring.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of laboratory-scale synthetic routes. These methods are designed to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of recyclable catalysts are often employed.

Chemical Reactions Analysis

Types of Reactions: 4-(p-Tolyl)quinoline-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline ring.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas are typical.

    Substitution: Halogenating agents, alkylating agents, and various nucleophiles are used under controlled conditions.

Major Products: The major products formed from these reactions include quinoline N-oxides, dihydroquinoline derivatives, and various substituted quinolines, depending on the specific reagents and conditions used.

Scientific Research Applications

4-(p-Tolyl)quinoline-2-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential antimicrobial and anticancer properties.

    Medicine: It is investigated for its role in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: The compound is used in the development of dyes, pigments, and other materials with specific electronic properties.

Mechanism of Action

The mechanism of action of 4-(p-Tolyl)quinoline-2-carboxylic acid involves its interaction with various molecular targets. In biological systems, it may inhibit specific enzymes or interfere with cellular pathways, leading to its observed antimicrobial or anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and the derivatives of the compound being studied.

Comparison with Similar Compounds

  • 3-Methyl-2-p-tolyl-quinoline-4-carboxylic acid
  • 2-(p-Tolyl)quinoline-4-carboxylic acid

Comparison: 4-(p-Tolyl)quinoline-2-carboxylic acid is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties, making it a valuable candidate for specific applications in medicinal chemistry and materials science.

Properties

IUPAC Name

4-(4-methylphenyl)quinoline-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13NO2/c1-11-6-8-12(9-7-11)14-10-16(17(19)20)18-15-5-3-2-4-13(14)15/h2-10H,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJIAGIRFRHVFLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CC(=NC3=CC=CC=C32)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Into a solution of 2-amino-4-(4-methylphenyl)benzaldehyde (0.23 g) and pyruvic acid (192 mg) in methanol (20 ml) was added a solution of sodium hydroxide (349 mg)/methanol (20 ml), and the resulting mixture was stirred at 50-60° C. for 9 hours and was then concentrated. The concentrate was extracted with water, and the aqueous layer was washed twice with diethyl ether and was then mixed with 1 N hydrochloric acid to adjust the pH to 1-2. The resulting mixture was extracted with ethyl acetate, and the extract was washed with an aqueous solution of sodium chloride. The extract was dried (anhydrous magnesium sulfate) and was then concentrated. The residue was subjected to purification using silica gel column chromatography (ethyl acetate/methanol=4/1) to obtain 4-(4-methylphenyl)quinoline-2-carboxylic acid (117 mg) as an orange powder.
Name
2-amino-4-(4-methylphenyl)benzaldehyde
Quantity
0.23 g
Type
reactant
Reaction Step One
Quantity
192 mg
Type
reactant
Reaction Step One
Quantity
349 mg
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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